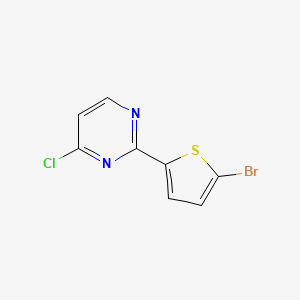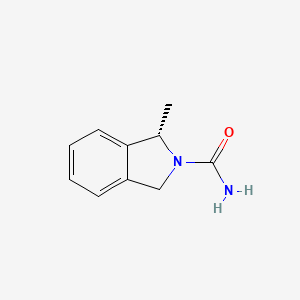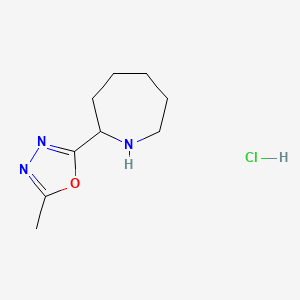
CID 168012381
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 168012381” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 168012381” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and preparing the necessary raw materials.
Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and concentration.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 168012381” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].
Scientific Research Applications
Compound “CID 168012381” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of compound “CID 168012381” involves its interaction with specific molecular targets and pathways. The compound may bind to [specific receptors or enzymes], leading to [specific biological effects]. The exact pathways involved depend on the context of its application, such as its use in medicine or biology.
Comparison with Similar Compounds
Compound A: Shares similar structural features but differs in [specific aspect].
Compound B: Has a similar mechanism of action but varies in [specific property].
Compound C: Used in similar applications but has different [specific characteristic].
Uniqueness: Compound “CID 168012381” stands out due to its unique combination of properties, such as [specific property], which makes it particularly suitable for [specific application].
Properties
Molecular Formula |
C24H18F3N3Na2O5S |
|---|---|
Molecular Weight |
563.5 g/mol |
InChI |
InChI=1S/C24H18F3N3O5S.2Na/c25-24(26,27)21-14-20(17-6-5-15-3-1-2-4-16(15)13-17)30(28-21)18-7-9-19(10-8-18)36(34,35)29-22(31)11-12-23(32)33;;/h1-10,13-14H,11-12H2,(H,29,31)(H,32,33);; |
InChI Key |
FKAJXEUBCVUSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)NC(=O)CCC(=O)O)C(F)(F)F.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)






amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)






